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Compound of Interest

Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

Cat. No.: B151960 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for (E)-1-Methyl-4-
(2-nitrovinyl)benzene (also known as trans-4-methyl-β-nitrostyrene), a versatile organic

compound utilized in various synthetic applications. This document is intended for researchers,

scientists, and professionals in drug development who require a comprehensive understanding

of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction
(E)-1-Methyl-4-(2-nitrovinyl)benzene (C₉H₉NO₂) is an organic compound featuring a benzene

ring substituted with a methyl group and a nitrovinyl group at the para positions.[1] Its structure

incorporates a conjugated system, which influences its chemical reactivity and spectroscopic

properties.[1] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and for

understanding its role in various chemical transformations. This guide will delve into the

experimental and theoretical aspects of the spectroscopic characterization of this compound.

Molecular Structure and Isomerism
The IUPAC name, 1-methyl-4-[(E)-2-nitroethenyl]benzene, specifies the trans configuration of

the nitrovinyl group, which is the more stable isomer.[1][2] The molecule's planarity and

extended conjugation are key to understanding its spectral features.

Caption: Molecular structure of (E)-1-Methyl-4-(2-nitrovinyl)benzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For (E)-1-Methyl-4-(2-nitrovinyl)benzene, both ¹H and ¹³C NMR provide definitive

structural information.

¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by signals in both the aromatic and olefinic regions, as

well as a singlet for the methyl protons. The large coupling constant between the vinyl protons

is a key indicator of the (E)-configuration.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

Methyl (CH₃) 2.41 Singlet -

Aromatic (2H) 7.27 Doublet 8.1

Aromatic (2H) 7.45 Doublet 8.1

Vinyl (1H) 7.57 Doublet 13.6

Vinyl (1H) 7.99 Doublet 13.6

Data sourced from a study on the synthesis of β-nitrostyrenes.[3]

The downfield shift of the vinyl protons is attributed to the deshielding effect of the electron-

withdrawing nitro group and the aromatic ring. The observed coupling constant of 13.6 Hz is

characteristic of a trans relationship between the two vinyl protons.[3][4]

Sample Preparation: Dissolve approximately 5-10 mg of (E)-1-Methyl-4-(2-
nitrovinyl)benzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Record the spectrum at room temperature.
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Reference the chemical shifts to the residual solvent peak of CDCl₃ at δ 7.26 ppm.[4]

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

presence of nine distinct carbon signals is expected for (E)-1-Methyl-4-(2-nitrovinyl)benzene.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Methyl (CH₃) ~21

Aromatic (CH) ~129-131

Aromatic (quaternary) ~128, ~142

Vinyl (CH) ~137, ~139

Note: The predicted chemical shifts are based on analogous structures and general principles

of ¹³C NMR spectroscopy, as a complete, assigned experimental spectrum is not readily

available in the cited literature. For comparison, the vinyl carbons in a similar compound, 1-

Chloro-4-(2-nitrovinyl)benzene, appear at approximately 138 ppm.[5]

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be required for a better signal-to-noise ratio.

Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.

Data Acquisition:

Record a proton-decoupled ¹³C NMR spectrum.

Reference the chemical shifts to the CDCl₃ solvent peak at δ 77.16 ppm.[4]
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Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate

integration of all carbon signals.

Data Processing: Process the data similarly to the ¹H NMR spectrum.
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Molecular Structure

¹H NMR

¹³C NMR (Predicted)

CH₃: δ 2.41 (s)

Aromatic: δ 7.27 (d)

Aromatic: δ 7.45 (d)

Vinyl: δ 7.57 (d)

Vinyl: δ 7.99 (d)

CH₃: ~21

Aromatic CH: ~129-131

Aromatic C: ~128, ~142

Vinyl CH: ~137, ~139
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Caption: Correlation of NMR data with the molecular structure.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene will show characteristic absorption bands

for the nitro group, the carbon-carbon double bonds, and the aromatic ring.

Functional Group Characteristic Absorption (cm⁻¹)

Nitro (NO₂) Asymmetric Stretch ~1500-1550

Nitro (NO₂) Symmetric Stretch ~1340-1380

C=C Stretch (Vinyl) ~1620-1640

C=C Stretch (Aromatic) ~1450-1600

C-H Stretch (Aromatic) ~3000-3100

C-H Stretch (Alkyl) ~2850-3000

Note: The absorption values are typical ranges for these functional groups. Specific values for

the title compound may vary slightly.

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. The molecular weight of 1-Methyl-4-(2-
nitrovinyl)benzene is 163.17 g/mol .[1][6]

Expected Fragmentation Pattern:

Molecular Ion (M⁺): m/z = 163

Loss of NO₂: [M - NO₂]⁺, m/z = 117

Loss of NO₂ and H: [M - NO₂ - H]⁺, m/z = 116

Tropylium Ion: [C₇H₇]⁺, m/z = 91 (from rearrangement and fragmentation of the tolyl group)

[C₉H₉NO₂]⁺˙
m/z = 163

[C₉H₉]⁺
m/z = 117

- NO₂

[C₉H₈]⁺˙
m/z = 116

- H

[C₇H₇]⁺
m/z = 91

- C₂H₂

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway.
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Use a standard electron ionization (EI) source, typically at 70 eV.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-

flight (TOF), or other mass analyzer.

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to

confirm the structure.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complete and unambiguous

characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene. The ¹H NMR confirms the trans

stereochemistry of the vinyl group, while the combination of all three techniques allows for the

full elucidation of the molecular structure. The protocols described herein represent standard

methodologies for the acquisition of high-quality spectroscopic data for this and similar organic

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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